molecular formula C12H19BN2O2 B1530430 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine CAS No. 873663-50-4

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Cat. No. B1530430
CAS RN: 873663-50-4
M. Wt: 234.1 g/mol
InChI Key: YIPXXWWEXMOZPZ-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” or "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine" . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amine group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C . It also has a molar refractivity of 63.1±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 208.6±5.0 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound serves as a boric acid ester intermediate with benzene rings, utilized in the synthesis of complex molecules through multi-step reactions. It plays a critical role in the development of novel materials and compounds due to its unique structural properties. For instance, the synthesis, crystal structure, and density functional theory (DFT) studies of derivatives involving this compound have been extensively explored. These studies involve confirming the molecular structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such research provides valuable insights into the physicochemical properties of the compounds, aiding in the advancement of materials science and engineering (Huang et al., 2021).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine derivatives are pivotal. They serve as intermediates in synthesizing complex organic frameworks, demonstrating the compound's integral role in creating novel catalysts and facilitating organic reactions. This aspect underscores the compound's utility in enhancing reaction efficiencies and selectivities, crucial for developing sustainable and green chemistry technologies.

Material Science and Polymer Research

The compound's derivatives are instrumental in synthesizing polyimides and other polymers, characterized by high thermal stability and excellent mechanical properties. Such materials are sought after for their potential applications in electronics, aerospace, and automotive industries, where materials must withstand extreme conditions without degrading. Research in this domain focuses on developing new polymeric materials with enhanced properties, such as solubility in organic solvents and high glass transition temperatures, facilitating their use in advanced technological applications (Ghaemy & Alizadeh, 2009).

Luminescence and Electrochemical Properties

The study of luminescence and electrochemical properties of compounds derived from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine opens new avenues in developing sensors, electronic devices, and luminescent materials. Investigations into the electronic communication between boron heterocycles and the luminescence of oligo-diazaborolylarenes provide insights into designing materials with specific electronic and luminescent properties. These materials are crucial for applications in optoelectronics, including light-emitting diodes (LEDs) and electrochemiluminescence-based sensors (Weber et al., 2006).

Mechanism of Action

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPXXWWEXMOZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164649
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

CAS RN

873663-50-4
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873663-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (3-acetamido-2-nitrophenyl)boronic acid (300 mg) in 2M aqueous hydrochloric acid solution (4 mL) was heated at 80° C. for 20 min. After cooling to room temperature, the solvent was reduced in vacuo to give a brown solid which was redissolved in 1,4-dioxane (5 mL). Pinacol (316 mg) was added and the mixture heated at 100° C. for 30 min. After cooling to room temperature the solvent was reduced in vacuo to give a beige solid which was dissolved in acetic acid (5 mL). Palladium on carbon (100 mg) was added and the mixture stirred under an atmosphere of hydrogen at 40° C. for 1 h. The reaction mixture was then filtered through Celite and the filtrate reduced in vacuo. Purification by column chromatography gave 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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